molecular formula C22H24N8 B12268658 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline

Cat. No.: B12268658
M. Wt: 400.5 g/mol
InChI Key: STVDZRUNOUSYEA-UHFFFAOYSA-N
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Description

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is a complex heterocyclic compound known for its diverse pharmacological properties. This compound features a quinazoline core, which is often associated with various biological activities, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline typically involves multi-step reactions starting from commercially available reagents. The process often includes the formation of intermediate compounds such as pyrazoles and pyrimidines, followed by their coupling with piperazine and quinazoline derivatives. Common reaction conditions include the use of solvents like ethanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or pyrimidine rings .

Scientific Research Applications

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into enzyme pockets, forming stable complexes that prevent substrate binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}quinazoline is unique due to its combination of a quinazoline core with pyrazole and pyrimidine rings, which imparts a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a variety of biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C22H24N8

Molecular Weight

400.5 g/mol

IUPAC Name

4-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]quinazoline

InChI

InChI=1S/C22H24N8/c1-15-12-16(2)30(27-15)21-13-20(25-17(3)26-21)28-8-10-29(11-9-28)22-18-6-4-5-7-19(18)23-14-24-22/h4-7,12-14H,8-11H2,1-3H3

InChI Key

STVDZRUNOUSYEA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=NC5=CC=CC=C54)C

Origin of Product

United States

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